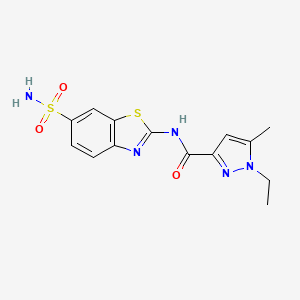

1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 1172868-18-6

Cat. No.: VC11933739

Molecular Formula: C14H15N5O3S2

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172868-18-6 |

|---|---|

| Molecular Formula | C14H15N5O3S2 |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H15N5O3S2/c1-3-19-8(2)6-11(18-19)13(20)17-14-16-10-5-4-9(24(15,21)22)7-12(10)23-14/h4-7H,3H2,1-2H3,(H2,15,21,22)(H,16,17,20) |

| Standard InChI Key | WYGJGRRBRGXOFQ-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |

| Canonical SMILES | CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |

Introduction

1-Ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This compound incorporates a benzothiazole moiety, a sulfamoyl group, and a pyrazole ring, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of a benzothiazole derivative with a pyrazole carboxylic acid derivative. The specific synthesis route may vary depending on the availability of starting materials and the desired yield. Generally, such syntheses involve multiple steps, including condensation reactions and purification processes.

Biological Activity

While specific biological activity data for 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is limited, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzothiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Pyrazole derivatives are also recognized for their diverse biological activities, including anti-inflammatory and anticancer effects.

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume